15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Overview
Description
“15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid” is a compound that contains a Boc-protected amino group . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It is particularly useful in the protection of amines, due to its stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Synthesis Analysis
The Boc protection of amines, amino acids, and peptides can be achieved using di-tert-butyl dicarbonate (Boc2O) with Amberlyst-15 as a catalyst in ethanol . This process is chemoselective, efficient, and does not result in competitive side reactions . Another method involves the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids can be analyzed using techniques such as NMR spectroscopy . The structure of the Boc group itself consists of a carbonyl group attached to a tert-butyl group .
Chemical Reactions Analysis
The Boc group can be introduced and removed under a variety of conditions . The introduction of the Boc group (Boc protection) involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The removal of the Boc group (Boc deprotection) can be achieved using acid .
Scientific Research Applications
PEG Linker
t-Boc-N-amido-PEG4-acid is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Bioconjugation
The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, HATU) to form a stable amide bond . This property makes it useful for bioconjugation .
Deprotection of Boc Group
The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows for further chemical modifications.
Antibody-Drug Conjugates (ADCs)
t-Boc-N-amido-PEG4-acid can be synthetically incorporated into antibody-drug conjugates . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Proteolysis-Targeting Chimeras (PROTACs)
This compound can also be used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are molecules that can degrade specific proteins within cells, offering a new approach to drug development.
Solubility Enhancement
The hydrophilic PEG spacer in t-Boc-N-amido-PEG4-acid increases solubility in aqueous media . This is particularly useful in biological applications where solubility can be a challenge .
Chemical Modifications
t-Boc-N-amido-PEG4-acid can be used for various chemical modifications . Its functional groups allow it to be modified or conjugated with other molecules, expanding its range of applications.
Cross Linking
This compound can be used for cross linking . Cross linking is a process where atoms or particles are linked together, forming more complex structures. This is often used in polymer science and materials engineering.
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG4-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid or 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, is a PEG linker . It contains a terminal carboxylic acid and a Boc-protected amino group . The primary targets of this compound are primary amine groups .
Mode of Action
The terminal carboxylic acid of t-Boc-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
It’s known that the compound can form stable amide bonds with primary amine groups , which suggests it may be involved in protein conjugation processes.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-N-amido-PEG4-acid is the formation of a stable amide bond with primary amine groups . This can lead to the conjugation of various biomolecules, potentially altering their function or stability.
Action Environment
The action of t-Boc-N-amido-PEG4-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond . Additionally, the Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment can influence the compound’s action. The hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration level of the environment.
Safety and Hazards
properties
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYIPDFZMLJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373186 | |
Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
CAS RN |
756525-91-4 | |
Record name | 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756525-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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